![molecular formula C6H14ClNO B1430133 (2S,4S)-2-methylpiperidin-4-ol hydrochloride CAS No. 103539-63-5](/img/structure/B1430133.png)
(2S,4S)-2-methylpiperidin-4-ol hydrochloride
Overview
Description
(2S,4S)-2-methylpiperidin-4-ol hydrochloride, commonly known as MP4OH, is a chiral building block widely used in organic synthesis. It is a white crystalline powder that is soluble in water and ethanol. MP4OH is a versatile intermediate that can be used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and fine chemicals.
Mechanism Of Action
The mechanism of action of MP4OH is not well understood. However, it is believed that MP4OH acts as a reducing agent, which can reduce carbonyl groups to alcohols. MP4OH can also be used as a chiral auxiliary, which can control the stereochemistry of a reaction.
Biochemical and Physiological Effects:
MP4OH has no known biochemical or physiological effects. It is not used as a drug and has no therapeutic uses.
Advantages And Limitations For Lab Experiments
The advantages of using MP4OH in lab experiments include its versatility as a chiral building block and its ability to control the stereochemistry of a reaction. However, the limitations of using MP4OH include its high cost and the need for careful handling due to its hygroscopic nature.
Future Directions
There are several future directions for the use of MP4OH in organic synthesis. One potential direction is the development of new methods for the synthesis of MP4OH, which could reduce the cost and improve the efficiency of its production. Another potential direction is the development of new chiral ligands and catalysts based on MP4OH, which could be used in asymmetric synthesis. Finally, there is potential for the use of MP4OH in the development of new pharmaceuticals and agrochemicals.
Scientific Research Applications
MP4OH is widely used as a chiral building block in organic synthesis. It is used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and fine chemicals. MP4OH is also used in the synthesis of chiral ligands and catalysts, which have been used in asymmetric synthesis.
properties
IUPAC Name |
(2S,4S)-2-methylpiperidin-4-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-5-4-6(8)2-3-7-5;/h5-8H,2-4H2,1H3;1H/t5-,6-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXKHDUOLFKISDJ-GEMLJDPKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCN1)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H](CCN1)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,4S)-2-methylpiperidin-4-ol hydrochloride | |
CAS RN |
103539-63-5 | |
Record name | 4-Piperidinol, 2-methyl-, hydrochloride, (2S-cis)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=103539-63-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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